3-(2-Fluorobenzyl)-6-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 3-(2-Fluorobenzyl)-6-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a synthetic chemical compound that has gained significant interest in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 3-(2-Fluorobenzyl)-6-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, studies have suggested that the compound may act by inhibiting specific enzymes or proteins involved in various cellular processes. The compound may also interact with specific receptors in the body, leading to various physiological effects.
Biochemical and physiological effects
Studies have shown that the compound has various biochemical and physiological effects. In vitro studies have shown that the compound exhibits anti-cancer activity by inducing apoptosis in cancer cells. The compound has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, the compound has been shown to exhibit anti-microbial activity against various strains of bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
The compound has several advantages for lab experiments, including its high purity and stability, which make it suitable for various assays and experiments. However, the compound has several limitations, including its low solubility in water, which may limit its use in certain experiments. Additionally, the compound's mechanism of action is not fully understood, which may limit its use in some studies.
Zukünftige Richtungen
There are several future directions for the study of 3-(2-Fluorobenzyl)-6-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is to further study the compound's mechanism of action to gain a better understanding of its potential therapeutic applications. Another direction is to study the compound's potential as a drug delivery system for various therapeutics. Additionally, the compound's potential as a diagnostic tool for various diseases such as cancer and neurological disorders can be explored. Finally, further studies can be conducted to optimize the synthesis method of the compound to improve its yield and purity.
Conclusion
In conclusion, 3-(2-Fluorobenzyl)-6-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a synthetic chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. The compound has been studied for its potential as an anti-cancer agent, anti-inflammatory agent, and anti-microbial agent. The compound's mechanism of action is not fully understood, and further studies are needed to explore its potential therapeutic applications. The compound has several advantages and limitations for lab experiments, and future directions for its study include exploring its potential as a drug delivery system, diagnostic tool, and optimizing its synthesis method.
Synthesemethoden
The synthesis of 3-(2-Fluorobenzyl)-6-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 2-Fluorobenzaldehyde, 2-Methylbenzylamine, and 1,2,4-Triazole-3-thiol in the presence of a catalyst. The reaction is carried out under specific conditions, and purification is done through column chromatography to obtain a pure compound.
Wissenschaftliche Forschungsanwendungen
The compound has shown potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. The compound has been studied for its potential as an anti-cancer agent, anti-inflammatory agent, and anti-microbial agent. It has also been studied for its potential as a therapeutic agent for various neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
Molekularformel |
C18H15FN4S |
---|---|
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
3-[(2-fluorophenyl)methyl]-6-[(2-methylphenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H15FN4S/c1-12-6-2-3-7-13(12)11-17-22-23-16(20-21-18(23)24-17)10-14-8-4-5-9-15(14)19/h2-9H,10-11H2,1H3 |
InChI-Schlüssel |
FWKQJHGUDKBYIP-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CC2=NN3C(=NN=C3S2)CC4=CC=CC=C4F |
Kanonische SMILES |
CC1=CC=CC=C1CC2=NN3C(=NN=C3S2)CC4=CC=CC=C4F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.